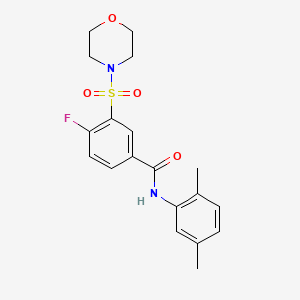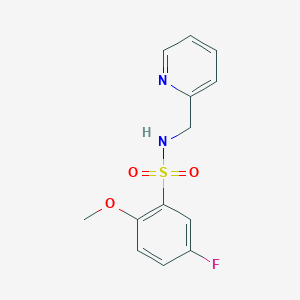![molecular formula C20H19N3O5S B5137019 N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)
N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide, commonly known as "NPSB" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPSB is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Mécanisme D'action
The mechanism of action of NPSB is not fully understood. However, it is believed that the anti-tumor activity of NPSB is due to its ability to induce apoptosis in cancer cells. NPSB has been shown to activate the caspase pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
NPSB has been found to have several biochemical and physiological effects. In vitro studies have shown that NPSB can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. NPSB has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPSB in lab experiments is its high sensitivity and selectivity as a fluorescent probe. NPSB can detect metal ions at very low concentrations, making it a valuable tool for environmental monitoring and biomedical research. However, one of the limitations of using NPSB is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of NPSB. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new applications for NPSB, such as in the field of environmental monitoring or as a diagnostic tool for cancer. Additionally, further research is needed to fully understand the mechanism of action of NPSB and its potential as an anti-cancer agent.
Méthodes De Synthèse
The synthesis of NPSB involves the reaction between 5-(4-nitrophenyl)-2-furfural and 4-propylbenzenesulfonylhydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in a solvent such as ethanol or acetic acid, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
NPSB has been found to have potential applications in various scientific research fields. One of the primary applications of NPSB is in the field of fluorescence sensing. NPSB has been used as a fluorescent probe for the detection of metal ions such as Cu2+, Pb2+, and Hg2+ in aqueous solutions. The fluorescence intensity of NPSB is quenched in the presence of these metal ions, making it a highly sensitive and selective probe.
Another potential application of NPSB is in the field of medicinal chemistry. NPSB has been found to exhibit anti-tumor activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-3-15-4-11-19(12-5-15)29(26,27)22-21-14-18-10-13-20(28-18)16-6-8-17(9-7-16)23(24)25/h4-14,22H,2-3H2,1H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTIJUQTLPLCNQ-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)



![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)




![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)

![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)
